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Compound of Interest

Compound Name:
Tert-butyl (2S)-(3-amino-2-

methylpropyl)carbamate

CAS No.: 2375250-88-5

Cat. No.: B2480050

Get Quote

Executive Summary
The Core Technical Insight: The parent molecule, 2-methyl-1,3-propanediamine (CAS 2400-78-

4), is prochiral, possessing a plane of symmetry that renders it achiral in its unsubstituted form.

Therefore, "commercial availability" of the chiral form refers strictly to desymmetrized

derivatives (e.g., mono-protected amines) or chiral precursors (e.g., 3-amino-2-

methylpropanols).

This guide addresses the sourcing, synthesis, and quality control of these critical chiral building

blocks, which are essential for the synthesis of MDM2 inhibitors (e.g., Nutlin-3 analogs) and

asymmetric ligands.

Stereochemical Analysis & Commercial Landscape
The Prochiral Paradox
Researchers often search for "(R)-2-methyl-1,3-propanediamine" assuming the parent diamine

is chiral. It is not. The molecule
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has a

plane of symmetry passing through the C2-methyl bond.

Chirality is induced only when the symmetry is broken:

Differentiation of Nitrogen atoms: Mono-protection (e.g., N-Boc, N-Cbz).

Differentiation of Carbon arms: Oxidation of one arm (e.g., amino-alcohol).

Market Availability Matrix
The supply chain is divided into three tiers: Commodity (Achiral), Chiral Pool Precursors, and

High-Value Desymmetrized Intermediates.

Compound
Class

Chemical
Name

CAS No.[1][2]
[3]

Availability
Status

Typical Purity

Parent (Achiral)
2-Methyl-1,3-

propanediamine
2400-78-4

Bulk Commodity

(Kg to Ton)
>98% (GC)

Chiral Precursor

Methyl (R)-(-)-3-

hydroxy-2-

methylpropionate

("Roche Ester")

72657-24-2
Commercial

Standard
>99% ee

Chiral Precursor

(R)-3-Amino-2-

methylpropan-1-

ol

15518-10-2 (rac)
Specialty /

Custom
95-97%

Target (Chiral)

(R)-N-Boc-2-

methyl-1,3-

propanediamine

480452-05-9

(rac)

Custom

Synthesis
>95% ee
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Procurement Note: For high-throughput screening or bulk synthesis, it is cost-prohibitive to

purchase the enantiopure diamine directly. The industry standard is to purchase the Roche

Ester or perform Enzymatic Desymmetrization on the cheap parent diamine.

Synthetic Routes to Commercial Stocks[7]
When commercial stock of the specific chiral diamine is unavailable or prohibitively expensive

($1000+/g), two primary routes are employed to generate commercial-grade material.

Route A: The "Roche Ester" Chiral Pool Strategy
This is the most reliable method for generating high-ee material without resolution steps.

Starting Material: Methyl (R)-3-hydroxy-2-methylpropionate (Roche Ester).

Mechanism: Functional group interconversion preserves the C2 stereocenter.

Scalability: High (Industrial standard).

Route B: Enzymatic Desymmetrization (Green
Chemistry)
This route utilizes the prochiral parent diamine and a lipase to selectively protect one amine

group.[4]

Starting Material: 2-Methyl-1,3-propanediamine (Cheap).

Catalyst:Pseudomonas cepacia Lipase (PSL-C) or Candida antarctica Lipase B (CAL-B).

Selectivity: PSL-C typically favors the (R)-enantiomer formation for alkoxycarbonylation.

Workflow Diagram (DOT)
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Figure 1: Comparative synthetic workflows for accessing chiral 2-methyl-1,3-propanediamine

derivatives. Route A (top) utilizes biocatalysis for direct desymmetrization.[4] Route B (bottom)

leverages the chiral pool.

Detailed Experimental Protocol
Protocol: Enzymatic Desymmetrization of 2-Methyl-1,3-Propanediamine Source Validation:

Adapted from Gotor et al., Org. Lett. 2007, 9, 4203.[5][6][7]

This protocol describes the synthesis of (R)-benzyl (3-amino-2-methylpropyl)carbamate using a

biocatalytic approach, which is the most common commercial method for generating this chiral

entity.

Reagents & Equipment
Substrate: 2-Methyl-1,3-propanediamine (1.0 equiv).

Reagent: Dibenzyl carbonate (0.5 - 1.0 equiv) or Diallyl carbonate.

Catalyst:Pseudomonas cepacia Lipase (PSL-C) (immobilized).

Solvent: 1,4-Dioxane (Anhydrous).

Temp: 20–30 °C.

Step-by-Step Methodology
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Preparation: In a round-bottom flask, dissolve 2-methyl-1,3-propanediamine (10 mmol) in

1,4-dioxane (50 mL).

Activation: Add Pseudomonas cepacia lipase (200 mg, ~20 mg/mmol substrate).

Initiation: Add Dibenzyl carbonate (5 mmol, 0.5 equiv) dropwise to prevent di-protection.

Note: Using a carbonate donor is crucial; simple esters (e.g., ethyl acetate) often lead to

poor selectivity or slow rates.

Incubation: Stir the suspension at 30 °C at 200 rpm. Monitor by TLC (ninhydrin stain) or

HPLC.

Endpoint: Reaction typically reaches 50% conversion (kinetic resolution limit is not

applicable here as it is a desymmetrization, theoretically allowing 100% yield, but

competing di-acylation often stops it earlier).

Work-up: Filter off the enzyme (can be recycled). Evaporate the solvent under reduced

pressure.

Purification: The crude mixture contains the mono-carbamate, unreacted diamine, and minor

di-carbamate. Purify via flash column chromatography (DCM/MeOH/NH4OH).

Quality Control (Self-Validating System)
Chiral HPLC: Use a Chiralcel OD-H column.

Mobile Phase: Hexane/i-PrOH/Diethylamine (90:10:0.1).

Expected ee: >97% for the mono-protected product.

Validation: If ee < 90%, check water content in solvent (water causes non-selective chemical

hydrolysis) or enzyme activity.

Key Applications in Drug Development
MDM2 Inhibitors (Nutlin Analogs)
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The (R)-diamine backbone is a critical pharmacophore in the synthesis of Nutlin-3 derivatives,

which disrupt the p53-MDM2 interaction. The methyl group at the C2 position locks the

conformation, improving binding affinity compared to the unsubstituted propylene linker.

Ligand Design
Chiral 2-methyl-1,3-propanediamines are precursors to "Trost-type" ligands and chiral

phosphine-oxazolines. The C2-methyl group exerts steric pressure that enhances

enantioselectivity in asymmetric allylic alkylation reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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